molecular formula C20H27N9O B2549799 2,2-ジメチル-N-(2-{4-[4-(ピリミジン-2-イル)ピペラジン-1-イル]-1H-ピラゾロ[3,4-d]ピリミジン-1-イル}エチル)プロパンアミド CAS No. 1021025-22-8

2,2-ジメチル-N-(2-{4-[4-(ピリミジン-2-イル)ピペラジン-1-イル]-1H-ピラゾロ[3,4-d]ピリミジン-1-イル}エチル)プロパンアミド

カタログ番号: B2549799
CAS番号: 1021025-22-8
分子量: 409.498
InChIキー: VSEXDBZXJAXCPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

科学的研究の応用

2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide has several applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: The pyrimidin-2-yl group is introduced via a nucleophilic substitution reaction.

    Final coupling: The 2,2-dimethylpropanamide moiety is attached through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidin-2-yl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidin-2-yl derivatives.

作用機序

The compound exerts its effects primarily by inhibiting the activity of cyclin-dependent kinase 2 (CDK2). It binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets involved in cell cycle progression. This leads to cell cycle arrest and induction of apoptosis in cancer cells .

生物活性

The compound 2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide , often referred to as a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, has garnered attention for its diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.

Structural Overview

The compound's structure is characterized by several key components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
  • Piperazine moiety : Often linked to enhanced bioactivity and selectivity in drug design.
  • Dimethyl and propanamide groups : These modifications can influence solubility and bioavailability.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated dual inhibition of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM in various cancer cell lines. In particular, the compound effectively inhibited tumor growth in MCF-7 breast cancer models by inducing apoptosis and suppressing cell migration and cycle progression .

Antimicrobial Activity

Studies have shown that derivatives of this scaffold possess antimicrobial properties. The structural analogs have been reported to exhibit activity against various pathogens, including bacteria and fungi. For example, some derivatives demonstrated effective inhibition against Gram-positive bacteria with IC50 values indicating potent antimicrobial activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for cell cycle regulation. Several studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidines in inhibiting CDK1 and CDK2, which are vital targets in cancer therapy .

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : High solubility due to the presence of polar functional groups.
  • Distribution : The presence of piperazine enhances blood-brain barrier permeability.
  • Metabolism : Expected to undergo hepatic metabolism with potential for modification by cytochrome P450 enzymes.
  • Excretion : Primarily renal clearance anticipated based on molecular weight and structure.

Case Studies

Several case studies have focused on the biological activity of compounds similar to 2,2-dimethyl-N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide:

  • Anticancer Efficacy in MCF-7 Models :
    • A derivative exhibited significant tumor growth inhibition and apoptosis induction.
    • Mechanistic studies revealed modulation of apoptotic pathways leading to increased DNA fragmentation.
  • Antimicrobial Testing Against Gram-positive Bacteria :
    • A series of related compounds showed varying degrees of antimicrobial activity with IC50 values ranging from 0.5 to 5 µM.
    • Structure-activity relationship (SAR) analyses indicated that modifications on the piperazine ring influenced potency.

Summary Table of Biological Activities

Activity TypeAssay TypeIC50 ValueReference
AnticancerMCF-7 Cell Line0.3 - 24 µM
AntimicrobialGram-positive Bacteria0.5 - 5 µM
Enzyme InhibitionCDK1/CDK2 InhibitionNot specified

特性

IUPAC Name

2,2-dimethyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N9O/c1-20(2,3)18(30)21-7-8-29-17-15(13-26-29)16(24-14-25-17)27-9-11-28(12-10-27)19-22-5-4-6-23-19/h4-6,13-14H,7-12H2,1-3H3,(H,21,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEXDBZXJAXCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。